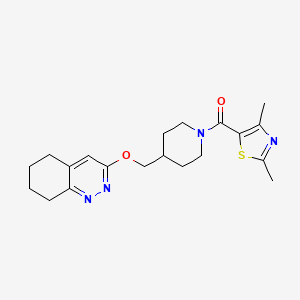

(2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Description

This compound features a methanone core bridging two distinct structural motifs: a 2,4-dimethylthiazole ring and a 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine moiety. The thiazole group is a five-membered aromatic heterocycle containing sulfur and nitrogen, while the piperidine-tetrahydrocinnolin system introduces a bicyclic nitrogenous scaffold with a methylene-linked oxygen atom.

Properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-13-19(27-14(2)21-13)20(25)24-9-7-15(8-10-24)12-26-18-11-16-5-3-4-6-17(16)22-23-18/h11,15H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLGECDRFNRONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring and the tetrahydrocinnoline moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

A systematic comparison with analogous compounds reveals key differences in heterocyclic cores, substituents, and functional groups, which influence physicochemical properties and biological interactions. Below is a comparative analysis:

Functional Group Impact

- Thiazole vs. Thiazolidinone: The aromatic thiazole in the target compound may confer greater metabolic stability compared to the saturated thiazolidinone in , which is prone to redox reactions .

- Tetrahydrocinnolin vs.

- Piperidine vs. Piperazine : The piperidine moiety in the target is less basic than piperazine (pKa ~10 vs. ~9 for piperidine), affecting protonation states under physiological conditions .

Similarity Coefficients and Predictive Modeling

Using binary fingerprint-based methods (e.g., Tanimoto coefficients), the target compound shows moderate similarity (~0.45–0.60) to thiazole- and piperidine-containing analogs . Lower similarity (<0.30) is observed with purely aromatic heterocycles (e.g., pyridines), highlighting the importance of the tetrahydrocinnolin substituent in defining uniqueness .

Research Findings and Implications

- Synthetic Accessibility: The tetrahydrocinnolin-oxy-methyl group introduces synthetic challenges due to steric hindrance, unlike simpler methoxyphenyl derivatives (e.g., ) .

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a thiazole-based molecule that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structure and Properties

The chemical structure of the compound can be broken down into two main components:

- Thiazole moiety : Contributes to various biological activities.

- Piperidine derivative : Known for enhancing bioactivity through structural modifications.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that thiazole-based compounds could inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring and substituents can enhance cytotoxicity against cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 1.61 ± 0.92 | Induces apoptosis |

| Compound B | HepG2 | 1.98 ± 1.22 | Inhibits Bcl-2 protein |

| Compound C | A431 | <10 | Disrupts cell cycle |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Thiazole compounds have also shown promising antimicrobial activity against a range of pathogens. Studies have reported that derivatives of thiazole can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups on the thiazole ring enhances this activity.

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 0.8 mg/mL |

| Compound E | S. aureus | 1.6 mg/mL |

| Compound F | P. vulgaris | 0.5 mg/mL |

Case Study 1: Anticancer Activity

A specific study focused on a series of thiazole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and liver cancers. The study found that compounds with methyl substitutions at specific positions on the thiazole ring exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of a library of thiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain compounds displayed potent antibacterial activity, with MIC values significantly lower than standard antibiotics.

The biological activities of thiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells:

- Anticancer Mechanism : Many thiazoles induce apoptosis in cancer cells by modulating key signaling pathways such as Bcl-2 and caspases.

- Antimicrobial Mechanism : Thiazoles may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Q & A

Q. What are the key steps and analytical techniques for synthesizing and characterizing this compound?

The synthesis typically involves multi-step reactions, including coupling of the thiazole and piperidine moieties, followed by functionalization of the tetrahydrocinnolinyloxy group. Critical steps include:

- Coupling reactions : Use of catalysts (e.g., triethylamine) under reflux conditions in solvents like ethanol or toluene .

- Purification : Recrystallization from dimethylformamide (DMF) or ethanol to isolate intermediates .

- Characterization :

- NMR spectroscopy to confirm bond connectivity and stereochemistry .

- HPLC for monitoring reaction progress and assessing purity (>95% threshold) .

- Mass spectrometry (MS) for molecular weight validation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural validation employs:

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination.

- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the piperidinyl and tetrahydrocinnolinyl groups .

Q. What are common chemical reactions applicable to this compound?

Reactivity is dictated by its heterocyclic moieties:

- Thiazole ring : Susceptible to electrophilic substitution at the 5-position .

- Piperidine nitrogen : Can undergo alkylation or acylation under basic conditions .

- Tetrahydrocinnolinyloxy group : May participate in hydrolysis under acidic or basic conditions, requiring pH-controlled environments during synthesis .

Advanced Research Questions

Q. How to design molecular docking studies to predict biological targets?

- Target selection : Prioritize enzymes with structural similarity to validated targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare binding affinities with known inhibitors (e.g., fluconazole for antifungal activity) and validate via mutagenesis assays .

Q. How to optimize reaction conditions for improved yield and purity?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency .

- Catalyst optimization : Evaluate bases (e.g., NaH, triethylamine) for coupling reactions .

- Temperature control : Reflux at 80–100°C for 4–6 hours to balance reaction rate and byproduct formation .

Q. How to evaluate in vitro cytotoxicity against cancer cell lines?

- Cell lines : Use panels including MCF-7 (breast), DLD-1 (colon), and HEPG-2 (liver) .

- Assay protocol :

- SRB assay for cell viability measurement after 48-hour exposure.

- Dose-response curves (1–100 µM) to calculate IC₅₀ values .

- Controls : Include CHS-828 as a reference compound and DMSO solvent controls (<0.5% v/v) .

Q. How to address contradictions in biological activity data across studies?

- Orthogonal assays : Confirm antifungal activity via both enzymatic (14-α-demethylase inhibition) and cellular (minimum inhibitory concentration, MIC) assays .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorobenzyl or isobutoxy groups) to isolate pharmacophoric contributions .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies :

- Acidic/basic conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours, monitor degradation via HPLC .

- Thermal stress : Heat at 60°C for 72 hours in solid and solution states .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.